molecular formula C31H34N2O5 B15086118 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 487020-60-0

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B15086118
CAS No.: 487020-60-0
M. Wt: 514.6 g/mol
InChI Key: FOERQYNCNFXREH-ORIPQNMZSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include benzyloxy compounds, methylbenzoyl chlorides, and dimethylaminoethyl derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions and can be scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    4-(4-Methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-methoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: This compound has a methoxy group on the phenyl ring, which can influence its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

487020-60-0

Molecular Formula

C31H34N2O5

Molecular Weight

514.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H34N2O5/c1-5-37-24-13-11-23(12-14-24)28-27(30(35)31(36)33(28)18-17-32(3)4)29(34)26-16-15-25(19-21(26)2)38-20-22-9-7-6-8-10-22/h6-16,19,28,34H,5,17-18,20H2,1-4H3/b29-27+

InChI Key

FOERQYNCNFXREH-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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